molecular formula C9H14ClN3O B2427641 6-(Oxan-4-yl)pyridazin-3-amine;hydrochloride CAS No. 2413900-48-6

6-(Oxan-4-yl)pyridazin-3-amine;hydrochloride

Cat. No. B2427641
CAS RN: 2413900-48-6
M. Wt: 215.68
InChI Key: DJPYUGXYKUNUMJ-UHFFFAOYSA-N
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Description

“6-(Oxan-4-yl)pyridazin-3-amine;hydrochloride” is a chemical compound with the CAS Number: 1373148-09-4 . It has a molecular weight of 178.23 .


Molecular Structure Analysis

The InChI code for “6-(Oxan-4-yl)pyridazin-3-amine;hydrochloride” is 1S/C10H14N2O/c11-9-1-2-10(12-7-9)8-3-5-13-6-4-8/h1-2,7-8H,3-6,11H2 . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.


Physical And Chemical Properties Analysis

The physical and chemical properties of “6-(Oxan-4-yl)pyridazin-3-amine;hydrochloride” include a molecular weight of 178.23 . Unfortunately, other specific properties such as density, boiling point, and melting point were not available in the search results.

Scientific Research Applications

Synthesis and Chemical Reactions

  • Amidation of Carboxylic Acids: The compound is used as a coupling agent for the amidation of carboxylic acids. It has been shown to be effective in chemoselective synthesis of amides from both aliphatic and aromatic carboxylic acids (Kang et al., 2008).
  • Reactivity with Nucleophiles: Research on pyridazinone derivatives indicates their reactivity towards nucleophiles, leading to various chemical transformations, including displacement reactions (Adembri et al., 1976).
  • Synthesis of Pyridazinone Derivatives: This chemical is involved in the synthesis of novel pyridazinone derivatives, which include ethoxycarbonyl moieties. These compounds are synthesized through condensation and cyclization reactions (Dragovich et al., 2008).
  • Formation of Amino Derivatives: It participates in reactions leading to the selective formation of amino or hydroxyimino derivatives from oxopropylation of dihalopyridazinones (Choi et al., 1997).
  • Synthesis of Novel Indolylpyridazinone Derivatives: There is evidence of its utility in creating indolylpyridazinone derivatives with potential antibacterial activity (Abubshait, 2007).

Structural and Molecular Studies

  • Structures of Pyrrolo-Heterocycles: Studies involving similar pyridazine derivatives have been conducted to understand the structures of various pyrrolo-heterocycles, revealing insights into their molecular arrangements and bonding patterns (Tähtinen et al., 1997).
  • Structural Analysis of Complexes: Research on pyridazin-3-yl derivatives has been done to analyze the structure of mononuclear complexes derived from these compounds, offering insights into their chemical bonding and molecular interactions (Saldías et al., 2020).

Industrial and Material Applications

  • Corrosion Inhibition in Mild Steel: Pyridazine derivatives, including this compound, have been studied for their inhibitory effects on the corrosion of mild steel in acidic environments. These studies help understand their potential industrial applications in corrosion protection (Mashuga et al., 2017).

properties

IUPAC Name

6-(oxan-4-yl)pyridazin-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O.ClH/c10-9-2-1-8(11-12-9)7-3-5-13-6-4-7;/h1-2,7H,3-6H2,(H2,10,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRDYOVQCHBMVCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C2=NN=C(C=C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Oxan-4-yl)pyridazin-3-amine;hydrochloride

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